(5-(Benzyloxy)-2-chlorophenyl)methanol
Description
(5-(Benzyloxy)-2-chlorophenyl)methanol is a substituted aromatic alcohol characterized by a chlorinated phenyl ring with a benzyloxy group at the 5-position and a hydroxymethyl (-CH2OH) group at the benzylic position (2-position).
Properties
Molecular Formula |
C14H13ClO2 |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
(2-chloro-5-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H13ClO2/c15-14-7-6-13(8-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 |
InChI Key |
JRFYTCBQVVUIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one (I)
- Molecular Formula : C13H12O4
- Key Features : Incorporates a pyran-4-one ring instead of a benzene ring, with a hydroxymethyl group at position 2 and benzyloxy at position 3.
- Synthesis: Prepared via multi-step reactions using methanol and dimethyl sulfoxide (DMSO) as solvents, with purification by thin-layer chromatography (TLC) in chloroform/methanol .
- Relevance: Demonstrates the impact of heterocyclic systems (pyranone vs. benzene) on electronic properties and solubility.
(5-(7-Chloroquinolin-4-ylamino)-2-chlorophenyl)methanol
- Molecular Formula : C16H12Cl2N2O
- Key Features: Substitution of benzyloxy with a 7-chloroquinolin-4-ylamino group, introducing a nitrogen-containing heterocycle.
- Synthesis: Achieved via reflux in ethanol with a 97% yield, highlighting efficiency in aminoquinoline coupling reactions .
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone
- Molecular Formula: C21H13Cl2NO2S
- Key Features: Replaces hydroxymethyl with a methanone group and introduces a benzothiazole ring.
- Crystallography: Monoclinic crystal system (P21/n) with C–H···N/O/π interactions, influencing solid-state packing and stability .
- Relevance : Demonstrates how bulkier substituents (benzothiazole) increase molecular weight (414.29 vs. 248.71) and alter solubility.
5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole
- Molecular Formula: C14H10ClNOS
- Key Features : Methoxyphenyl and benzothiazole groups replace the benzyloxy and hydroxymethyl functionalities.
- Bioactivity : Benzothiazole derivatives are associated with antimicrobial and anticancer activities .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Synthesis Yield | Solubility Characteristics |
|---|---|---|---|---|---|
| This compound | C14H13ClO2 | 248.71 | Benzyloxy, hydroxymethyl, Cl | Not reported | Likely polar (methanol) |
| 5-(Benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one | C13H12O4 | 232.23 | Pyranone, hydroxymethyl, benzyloxy | Not reported | Soluble in CHCl3/MeOH |
| (5-(7-Chloroquinolin-4-ylamino)-2-chlorophenyl)methanol | C16H12Cl2N2O | 335.19 | Chloroquinoline, hydroxymethyl, Cl | 97% | Ethanol-soluble |
| {2-[(Benzothiazol-2-yl)methoxy]-5-chlorophenyl}methanone | C21H13Cl2NO2S | 414.29 | Benzothiazole, methanone, Cl | Not reported | Low solubility (crystallizes in CHCl3/MeOH) |
Key Observations
Substituent Effects: Benzyloxy vs. Methoxy: Benzyloxy groups (as in the target compound) offer steric bulk and lipophilicity compared to methoxy groups (e.g., in 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) . Hydroxymethyl vs.
Synthetic Efficiency: High-yield reactions (e.g., 97% for the quinoline derivative) suggest that coupling strategies in ethanol or methanol are effective for chlorophenylmethanol derivatives .
Preparation Methods
Reaction Mechanism
This two-step approach involves:
-
Benzylation of 2-chloro-5-hydroxyphenyl methanol using benzyl bromide under basic conditions.
-
Reduction of the intermediate ketone to the final alcohol.
Benzylation Step
Reduction Step
Optimization Insights
-
Solvent polarity : Acetone outperforms DMF due to reduced side reactions.
-
Base selection : K₂CO₃ minimizes hydrolysis compared to NaOH.
Sulfonation and Reduction Pathway
Synthetic Route
Developed in patent WO2012073249A1, this method involves:
-
Sulfonation of 3-(benzyloxy)benzene to form a sulfonyl chloride.
-
Reduction using zinc in acidic conditions.
Sulfonation Step
Reduction Step
Key Data
Ultrasonic-Assisted Synthesis
Single-Step Benzylation
Advantages Over Conventional Methods
-
Time reduction : 4 hours vs. 20–28 hours for stirred reactions.
-
Energy efficiency : Lower thermal footprint due to cavitation effects.
Comparative Analysis of Methods
Yield and Efficiency
| Method | Average Yield | Time Required |
|---|---|---|
| Nucleophilic Substitution | 80% | 18–24 hours |
| Sulfonation-Reduction | 70% | 14–16 hours |
| Ultrasonic-Assisted | 90% | 4 hours |
Cost and Scalability
-
Nucleophilic Substitution : Low-cost reagents but requires stringent pH control.
-
Sulfonation-Reduction : High zinc consumption limits industrial scalability.
-
Ultrasonic-Assisted : Optimal for lab-scale but requires specialized equipment.
Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Considerations
Q & A
Basic: What are the standard synthetic routes for (5-(Benzyloxy)-2-chlorophenyl)methanol, and what purification techniques are recommended?
Answer:
The synthesis typically involves benzyl protection of a phenolic hydroxyl group followed by chlorination and reduction steps. A common approach includes:
Benzylation : Reaction of 2-chloro-5-hydroxyphenylmethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the benzyloxy group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is preferred due to the compound’s moderate polarity. Recrystallization from methanol or ethanol may further enhance purity .
Quality Control : Purity is confirmed via HPLC (>95%) and ¹H/¹³C NMR to verify substitution patterns .
Basic: How is this compound structurally characterized in research settings?
Answer:
Characterization employs:
- Spectroscopy :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ .
Advanced: How can reaction conditions be optimized to improve the synthetic yield of this compound?
Answer:
Key optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side reactions .
- Temperature Control : Maintaining 60–80°C during benzylation minimizes byproduct formation .
- Workup : Neutralization with dilute HCl post-reaction prevents degradation of the hydroxymethyl group .
Advanced: How should researchers resolve contradictory kinetic data in enzyme inhibition studies involving this compound?
Answer:
Contradictions in or values may arise from:
- Experimental Variability : Standardize enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 25°C) .
- Substrate Purity : Confirm compound purity via HPLC to exclude inhibitory contaminants .
- Data Normalization : Use internal controls (e.g., known inhibitors like allopurinol) to calibrate assay systems .
- Statistical Validation : Apply Michaelis-Menten curve fitting with software (e.g., GraphPad Prism) to minimize human error .
Basic: What role does this compound play in medicinal chemistry research?
Answer:
It serves as:
- Synthetic Intermediate : Key precursor for antipsychotic or antiviral agents via further functionalization (e.g., oxidation to ketones or coupling reactions) .
- Enzyme Substrate : Used in assays to study cytochrome P450 isoforms or hydrolases, leveraging its hydroxymethyl group for metabolic profiling .
- Structure-Activity Relationship (SAR) Studies : Modifying the benzyloxy or chlorophenyl groups helps elucidate pharmacophore requirements .
Advanced: How do substituent electronic effects influence the reactivity of this compound in nucleophilic substitutions?
Answer:
- Chlorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic attack at the para position, directing substitutions to C-4 .
- Benzyloxy Group : Acts as an electron-donating group, stabilizing intermediates in SNAr reactions but may sterically hinder bulky nucleophiles .
- Hydroxymethyl Reactivity : Susceptible to oxidation (e.g., MnO₂) to aldehydes or protection (e.g., TBDMS-Cl) for further functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
